molecular formula C17H18OS B14606630 1-Pentanone, 1-phenyl-2-(phenylthio)- CAS No. 59919-12-9

1-Pentanone, 1-phenyl-2-(phenylthio)-

Cat. No.: B14606630
CAS No.: 59919-12-9
M. Wt: 270.4 g/mol
InChI Key: IADORRFXSRDEMA-UHFFFAOYSA-N
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Description

1-Pentanone, 1-phenyl-2-(phenylthio)- is an organic compound with the molecular formula C17H18OS It is a ketone derivative where the carbonyl group is bonded to a phenyl group and a phenylthio group

Preparation Methods

The synthesis of 1-Pentanone, 1-phenyl-2-(phenylthio)- typically involves the reaction of 1-phenyl-2-(phenylthio)ethanol with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale oxidation processes with continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

1-Pentanone, 1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents and conditions for these reactions include the use of acids, bases, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Pentanone, 1-phenyl-2-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-phenyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1-Pentanone, 1-phenyl-2-(phenylthio)- can be compared with similar compounds such as:

    1-Phenyl-1-pentanone: Lacks the phenylthio group, making it less versatile in certain chemical reactions.

    1-Phenyl-2-pentanone: Has a different substitution pattern, affecting its reactivity and applications.

    Valerophenone: Another ketone derivative with different functional groups, leading to distinct chemical properties and uses

Properties

CAS No.

59919-12-9

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

1-phenyl-2-phenylsulfanylpentan-1-one

InChI

InChI=1S/C17H18OS/c1-2-9-16(19-15-12-7-4-8-13-15)17(18)14-10-5-3-6-11-14/h3-8,10-13,16H,2,9H2,1H3

InChI Key

IADORRFXSRDEMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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